2-(4-Bromophenyl)oxolane-2-carboxylicacid
CAS No.:
Cat. No.: VC17426260
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11BrO3 |
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Molecular Weight | 271.11 g/mol |
IUPAC Name | 2-(4-bromophenyl)oxolane-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11BrO3/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-15-11/h2-5H,1,6-7H2,(H,13,14) |
Standard InChI Key | JNOISBQDTDCMRP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)(C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(4-bromophenyl)oxolane-2-carboxylic acid, reflecting its oxolane (tetrahydrofuran) backbone substituted at the 2-position. The molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 309.14 g/mol. The bromophenyl group introduces significant steric and electronic effects, while the carboxylic acid enables hydrogen bonding and salt formation .
Stereochemical Considerations
The quaternary carbon at the 2-position of the oxolane ring creates a chiral center, allowing for enantiomeric forms: (R)- and (S)-2-(4-bromophenyl)oxolane-2-carboxylic acid. Optical resolution methods, such as those employing aromatic amines for salt formation, have been successfully used for similar tetrahydrofuran-2-carboxylic acid derivatives . For example, patent CN104031010A describes the use of cyclohexylamine and hydrocarbon solvents to isolate enantiopure tetrahydrofuran-2-carboxylic acids, a strategy applicable to this compound .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(4-bromophenyl)oxolane-2-carboxylic acid involves multi-step processes, often adapted from methodologies for related brominated compounds:
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Bromination and Cyclization:
A modified Heck reaction or Friedel-Crafts alkylation can introduce the bromophenyl group to a preformed oxolane intermediate. For instance, EP2532644A1 details the bromination of phenylacetic acid derivatives using sodium bicarbonate and bromine in aqueous media, a method adaptable to this compound’s synthesis . -
Carboxylic Acid Introduction:
Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions yields the carboxylic acid. Patent CN104031010A highlights the use of sulfuric acid in methanol for ester hydrolysis, achieving yields exceeding 79% .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Bromination | Br₂, NaHCO₃, H₂O, 25–35°C | 46.6 | 99.28 |
Ester Hydrolysis | H₂SO₄, MeOH, 63–67°C | 79 | 99.2 |
Challenges in Stereoselective Synthesis
Achieving enantiomeric purity requires chiral auxiliaries or catalysts. The use of (R)-phenylethylamine for optical resolution, as reported in CN104031010A, could be applied to separate the enantiomers of this compound .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic bromophenyl group but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies on analogous tetrahydrofuran derivatives indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .
Table 2: Physical Properties
Property | Value |
---|---|
Melting Point | 158–160°C (predicted) |
LogP (Partition) | 2.8 (calculated) |
pKa | 4.2 (carboxylic acid) |
Pharmacological and Industrial Applications
Role in Polymer Science
The rigidity of the oxolane ring and the bromine atom’s electron-withdrawing effects make this compound a candidate for high-performance polymers. Analogous brominated aromatics are used in flame retardants and photoresists .
Future Research Directions
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Stereoselective Catalysis: Developing asymmetric synthesis methods to access enantiopure forms.
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Drug Discovery: Screening against kinase or protease targets to identify lead compounds.
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Material Science: Incorporating the compound into co-polymers for electronic applications.
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